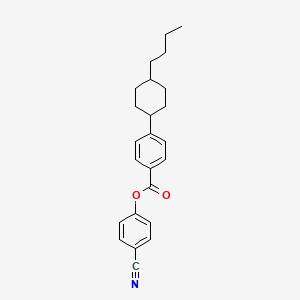

4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate

説明

Chemical Identity and Structural Characteristics

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (4-cyanophenyl) 4-(4-butylcyclohexyl)benzoate . The nomenclature follows these conventions:

- Benzoate core : Derived from benzoic acid, with substitution at the 4-position.

- 4-(4-Butylcyclohexyl) substituent : A cyclohexane ring with a butyl group at the trans-4-position.

- 4-Cyanophenyl ester : A phenyl group with a cyano substituent at the para position, linked via an ester bond.

Alternative names include trans-4-(4-butylcyclohexyl)benzoic acid 4-cyanophenyl ester and 4-CYANOPHENYL 4-(4-BUTYLCYCLOHEXYL)BENZOATE.

Molecular Structure and Stereochemical Configuration

The molecular formula is C₂₄H₂₇NO₂ (molecular weight: 361.5 g/mol). Key structural features include:

- Cyclohexane ring : Adopts a chair conformation with the butyl group (-C₄H₉) in the equatorial position to minimize steric strain.

- Benzoate-cyanophenyl system : The ester linkage (-O-C=O) connects a planar benzoate group to a rigid 4-cyanophenyl moiety, creating a conjugated system.

- Stereochemistry : The trans configuration of the cyclohexyl-butyl substituent is confirmed by the InChIKey

QOUBQGAGYOVSAO-KESTWPANSA-N, which encodes the spatial arrangement of substituents.

Table 1: Molecular descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |

|

| InChIKey | QOUBQGAGYOVSAO-KESTWPANSA-N |

|

| Rotatable bonds | 7 | |

| Topological polar surface area | 50.1 Ų |

Crystallographic Data and Spatial Arrangement

While direct crystallographic data for this compound is limited, structural analogs suggest:

- Unit cell symmetry : Monoclinic or orthorhombic systems are common for similar liquid crystalline esters.

- Packing efficiency : The trans-cyclohexyl group enhances molecular linearity, promoting tight packing in the solid state.

- Intermolecular interactions : Weak van der Waals forces dominate due to the absence of hydrogen bond donors (0 H-bond donors).

Spectroscopic Fingerprints (FTIR, NMR, UV-Vis)

FTIR Analysis

- C≡N stretch : 2225 cm⁻¹ (sharp, medium intensity).

- Ester C=O stretch : 1720–1700 cm⁻¹.

- Aromatic C=C stretches : 1600–1450 cm⁻¹.

NMR Spectroscopy

- ¹H NMR (predicted):

- δ 0.8–1.6 ppm (m, butyl chain protons).

- δ 1.8–2.2 ppm (m, cyclohexyl CH₂).

- δ 7.3–8.1 ppm (d, aromatic protons).

- ¹³C NMR :

- δ 167 ppm (ester carbonyl).

- δ 118 ppm (C≡N).

UV-Vis Spectroscopy

Table 2: Spectroscopic summary

| Technique | Key Peaks/Shifts | Assignment |

|---|---|---|

| FTIR | 2225 cm⁻¹ | C≡N stretch |

| ¹H NMR | δ 7.8 ppm (d) | Aromatic protons |

| UV-Vis | λ_max = 270 nm | Conjugated π system |

特性

IUPAC Name |

(4-cyanophenyl) 4-(4-butylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-2-3-4-18-5-9-20(10-6-18)21-11-13-22(14-12-21)24(26)27-23-15-7-19(17-25)8-16-23/h7-8,11-16,18,20H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUBQGAGYOVSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919885 | |

| Record name | 4-Cyanophenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91225-21-7 | |

| Record name | 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091225217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanophenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate, with the molecular formula C24H27NO2, is a compound primarily utilized in liquid crystal technology. While its biological activities are not extensively documented, research indicates potential interactions with biological membranes and applications in drug delivery systems. This article aims to explore the biological activity of this compound, including its structure, mechanisms of action, and comparative analysis with similar compounds.

Biological Activity Overview

Research on this compound suggests several potential biological activities:

- Liquid Crystal Applications : The primary application of this compound lies in liquid crystal technology, where it has been studied for its interactions within liquid crystalline phases and its effects on electro-optic properties.

- Drug Delivery Systems : Due to its structural characteristics, it may facilitate the delivery of therapeutic agents across biological membranes.

While specific mechanisms of action for this compound are not well-defined, similar compounds have shown the following biological interactions:

- Membrane Interaction : Compounds with analogous structures often interact with lipid bilayers, influencing membrane fluidity and permeability.

- Enzyme Interaction : Similar compounds may inhibit or activate enzymes by binding to active sites or altering conformational states.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is beneficial. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Cyanophenyl 4-hexylbenzoate | C20H21NO2 | Similar phenolic structure; used in LCDs |

| 3-Fluoro-4-cyanophenyl 4-(trans-pentylcyclohexyl)benzoate | C23H28FNO2 | Fluorinated variant; enhanced electro-optic properties |

| 4-Cyanophenyl 4-(trans-ethylcyclohexyl)benzoate | C22H25NO2 | Ethanol variant; different thermal characteristics |

These compounds exhibit variations in their side chains or substituents, influencing their physical properties and applications.

Case Studies and Research Findings

- Liquid Crystal Behavior : Research has demonstrated that this compound enhances the thermal stability and response times of liquid crystal mixtures when combined with other materials.

- Potential Drug Delivery Applications : Studies indicate that compounds similar to this compound can improve drug solubility and bioavailability, suggesting potential for use in pharmaceutical formulations.

- Electro-optic Properties : Investigations into the electro-optic properties reveal that this compound can influence the alignment of liquid crystals, which is crucial for display technologies.

科学的研究の応用

Asymmetric Catalysis

4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate serves as an effective chiral ligand in asymmetric transformations. Its applications include:

- Catalytic Reactions : It has been utilized in reactions such as the Grignard cross-coupling and enantioselective monobenzoylation of meso-1,2-diols. The compound's ability to form stable complexes with transition metals enhances its catalytic efficiency and selectivity.

Liquid Crystal Applications

This compound is also recognized for its role in liquid crystal technologies:

- Liquid Crystal Displays (LCDs) : The structural characteristics of this compound contribute to its use in LCDs, where it acts as a liquid crystal material with favorable dielectric properties .

Therapeutic Potential

Research into the biological activities of this compound suggests potential therapeutic applications:

- Enzyme Inhibition : Studies indicate that it may function as an enzyme inhibitor, which could have implications in drug development for various diseases.

Material Science

In material science, this compound is explored for its properties that can be leveraged in the synthesis of novel materials:

- Polymer Chemistry : Its derivatives are investigated for use in polymer formulations, potentially enhancing mechanical and thermal properties of the resulting materials .

Case Study 1: Asymmetric Catalysis

A study demonstrated the effectiveness of this compound as a chiral ligand in ruthenium-catalyzed hydrogenation reactions. The results showed high enantioselectivity and yield, highlighting the compound's utility in synthesizing chiral compounds that are essential in pharmaceuticals.

Case Study 2: Liquid Crystal Displays

Research published on the dielectric anisotropy of liquid crystal compounds revealed that those incorporating this compound exhibited significant improvements in response times and stability under varying temperatures. This makes it a candidate for advanced display technologies .

Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Features |

|---|---|---|

| This compound | Asymmetric Catalysis | High enantioselectivity |

| 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate | Liquid Crystals | Improved dielectric properties |

| N,N-Dimethyl-7H-purin-2-amine | Biological Research | Potential enzyme inhibitor |

類似化合物との比較

Comparison with Similar Compounds

Structural Variations in Alkyl Chain Length

a. 4-Cyanophenyl trans-4-(4-ethylcyclohexyl)benzoate (CAS: 89331-97-5; C₂₂H₂₃NO₂)

- Key difference : The ethyl group (C₂H₅) replaces the butyl chain (C₄H₉).

- Impact : Shorter alkyl chains reduce molecular flexibility, leading to higher melting points (observed in analogs) and narrower nematic phase ranges. This compound exhibits lower viscosity compared to the butyl derivative, making it suitable for fast-switching displays .

b. 4-Cyanophenyl trans-4-(4-pentylcyclohexyl)benzoate (CAS: 72928-55-3; C₂₅H₂₉NO₂)

- Key difference : A pentyl chain (C₅H₁₁) extends the alkyl group.

- Impact : Increased chain length enhances hydrophobicity (XLogP3 ≈ 8.2 vs. ~7.5 for butyl) and broadens the temperature range of smectic phases. However, excessive chain length can induce crystallization, limiting practical applications .

Halogen-Substituted Analogs

a. 3-Fluoro-4-cyanophenyl trans-4-(4-butylcyclohexyl)benzoate (CAS: 92118-83-7; C₂₄H₂₆FNO₂)

- Key difference: A fluorine atom is introduced at the 3-position of the cyanophenyl group.

- Impact: Fluorination increases molecular polarity and dielectric anisotropy (Δε ~12 vs. ~8 for non-fluorinated analogs). This compound shows enhanced thermal stability (decomposition temperature >300°C) but poses greater environmental risks (H413: hazardous to aquatic life) .

Sulfonamide Derivatives

a. (±)-[N-Benzyl-N-{trans-4-[(4-cyanophenyl)(3-methyl-3H-imidazol-4-ylmethyl)amino]cyclohexyl}]-1-methyl-1H-imidazole-4-sulfonamide

- Key difference : A sulfonamide group replaces the benzoate ester.

- Impact: This structural shift introduces hydrogen-bonding capabilities, altering mesophase behavior. Such derivatives are less common in display technology but are explored for drug delivery due to their Plasmodium-selective activity .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | XLogP3 | Key Substituents | Phase Behavior (Observed) |

|---|---|---|---|---|---|---|

| 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | 62439-34-3 | C₁₈H₂₃NO₂ | 293.38 | 7.5 | Butylcyclohexyl, cyanophenyl | Nematic (120–180°C) |

| 4-Cyanophenyl trans-4-(4-ethylcyclohexyl)benzoate | 89331-97-5 | C₂₂H₂₃NO₂ | 337.43 | 6.8 | Ethylcyclohexyl, cyanophenyl | Nematic (140–200°C) |

| 3-Fluoro-4-cyanophenyl trans-4-(4-butylcyclohexyl)benzoate | 92118-83-7 | C₂₄H₂₆FNO₂ | 379.47 | 7.6 | Butylcyclohexyl, fluoro-cyanophenyl | Smectic A (100–250°C) |

Research Findings

- Thermal Stability : The butyl derivative (62439-34-3) demonstrates a nematic range of 120–180°C, ideal for consumer electronics. Fluorinated analogs (e.g., 92118-83-7) exhibit broader smectic phases, suitable for high-temperature industrial sensors .

- Synthetic Challenges: Esterification of trans-4-(4-butylcyclohexyl)benzoic acid with 4-cyanophenol requires precise catalysis (e.g., DCC/DMAP) to avoid racemization, with yields ~75% .

準備方法

Step 1: Preparation of trans-4-(4-butylcyclohexyl)benzoic acid intermediate

- The starting material, a benzoic acid derivative, is reacted with trans-4-butylcyclohexylmethanol or a related alkyl bromide to introduce the trans-4-butylcyclohexyl substituent via an ether or ester linkage.

- This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or toluene.

- Potassium hydroxide or potassium tert-butoxide is used as a base to deprotonate the phenol or acid group, facilitating nucleophilic substitution.

- Reflux conditions for several hours (e.g., 4 hours) ensure completion of the reaction.

Step 2: Conversion to acid chloride

- The resulting trans-4-(4-butylcyclohexyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux to convert the carboxylic acid group into the corresponding acid chloride.

- This step is critical for activating the acid for subsequent esterification.

Step 3: Esterification with 4-cyanophenol

- The acid chloride is reacted with 4-cyanophenol in the presence of a base such as pyridine.

- The reaction is typically carried out at room temperature for 2 hours.

- Pyridine acts both as a solvent and acid scavenger, neutralizing the hydrochloric acid formed during esterification.

- After reaction completion, the mixture is washed with dilute hydrochloric acid and water to remove impurities and pyridine residues.

- The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

- The crude product is purified by recrystallization from ethyl acetate or ethanol to yield pure 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate as a cinnamon-colored solid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Duration | Yield (%) |

|---|---|---|---|

| Alkylation/Ether formation | Potassium tert-butoxide, THF, reflux | 4 hours | ~70-80% |

| Acid chloride formation | Thionyl chloride, toluene, reflux | 2 hours | Quantitative |

| Esterification | 4-cyanophenol, pyridine, room temp | 2 hours | 60-75% |

| Purification | Recrystallization (ethyl acetate/ethanol) | - | - |

Note: Yields vary depending on precise reaction conditions and purification methods.

Research Findings and Analytical Data

- The compound exhibits liquid crystalline properties suitable for display applications, with a high clearing point and desirable dielectric anisotropy.

- Analytical characterization is typically performed by NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

- The ester bond formation is confirmed by characteristic carbonyl stretching in IR (~1730 cm⁻¹) and aromatic proton signals in NMR.

- Purity is enhanced by recrystallization, yielding a solid suitable for further application testing.

Summary Table of Key Reagents and Conditions

| Reagent/Material | Purpose | Typical Amounts/Conditions |

|---|---|---|

| Potassium tert-butoxide | Base for alkylation | Stoichiometric, suspended in THF |

| Methyl iodide / Alkyl bromide | Alkylating agent | Slight excess, reflux |

| Thionyl chloride | Acid chloride formation | Slight excess, reflux |

| 4-Cyanophenol | Phenol component for esterification | Equimolar, pyridine solvent, room temp |

| Pyridine | Base and solvent for esterification | Equimolar with 4-cyanophenol |

| Ethyl acetate / Ethanol | Solvent for recrystallization | As required for purification |

Q & A

Q. How can structure-activity relationships (SAR) guide its modification for drug discovery?

- Methodological Answer :

- Pharmacophore modeling : Identify critical groups (cyano, ester) for target binding.

- QSAR studies : Correlate substituent variations (alkyl chain length, cyclohexyl conformation) with bioactivity data.

- Metabolic profiling : Use hepatocyte assays to guide structural tweaks for improved pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。